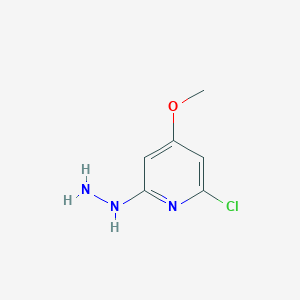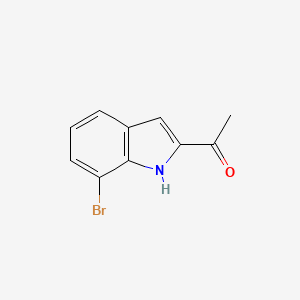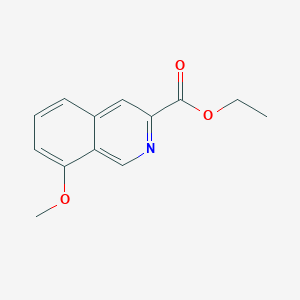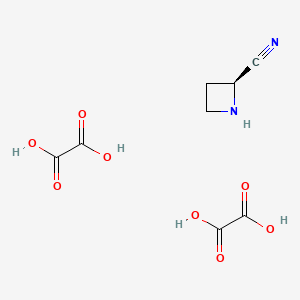![molecular formula C13H11N3O B13671345 8-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13671345.png)
8-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics . The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of anti-tuberculosis agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including 8-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine, can be achieved through various methods. Common synthetic strategies include:
Condensation Reactions: These involve the reaction of 2-aminopyridine with α-haloketones under basic conditions.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the imidazo[1,2-a]pyridine scaffold.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with aldehydes or ketones in the presence of an oxidizing agent.
Tandem Reactions: These involve sequential reactions that occur in a single reaction vessel without the need to isolate intermediates.
Aminooxygenation and Hydroamination Reactions: These methods involve the addition of amino and oxygen groups to the pyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes such as multicomponent reactions and oxidative coupling due to their efficiency and high yields .
化学反応の分析
Types of Reactions
8-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
科学的研究の応用
8-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine has several scientific research applications:
作用機序
The mechanism of action of 8-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, in the context of its anti-tuberculosis activity, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death .
類似化合物との比較
8-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Methylimidazo[1,2-a]pyridine: Known for its mutagenic properties.
2-Phenylimidazo[1,2-a]pyridine: Studied for its potential anticancer activity.
6-Substituted-N-phenylimidazo[1,2-a]pyridine: Explored for its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
分子式 |
C13H11N3O |
|---|---|
分子量 |
225.25 g/mol |
IUPAC名 |
8-methoxy-2-pyridin-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H11N3O/c1-17-12-6-4-8-16-9-11(15-13(12)16)10-5-2-3-7-14-10/h2-9H,1H3 |
InChIキー |
FYRFBBQEEMLWGR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CN2C1=NC(=C2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


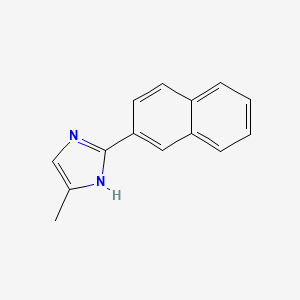
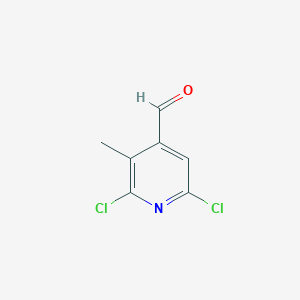

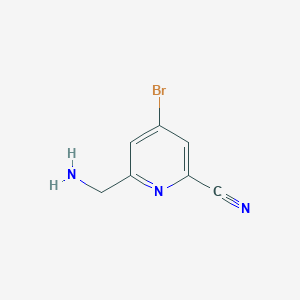
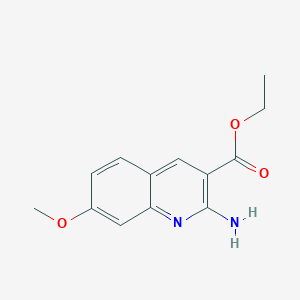
![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13671292.png)
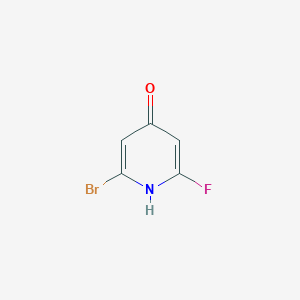
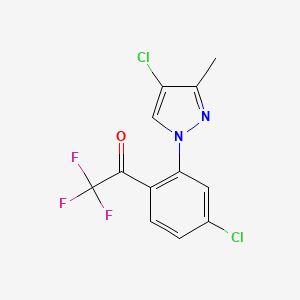
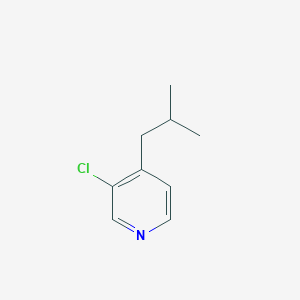
![N-[9-[(2R,4S,5S)-4-Amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13671324.png)
